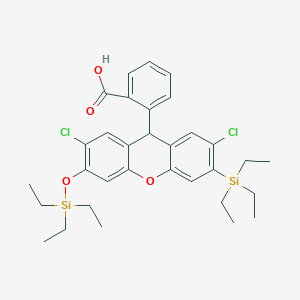
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with dichloro, triethylsilyl, and benzoic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from the xanthene core. The introduction of dichloro groups, triethylsilyl groups, and benzoic acid moieties requires specific reagents and conditions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while silylation often involves the use of triethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized xanthene derivative, while substitution could result in a compound with different substituents on the xanthene core.
科学研究应用
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a fluorescent probe due to its xanthene core, which is known for its fluorescence properties.
Industry: Uses in the development of new materials with unique properties, such as advanced polymers or coatings.
作用机制
The mechanism by which 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The xanthene core’s fluorescence can be utilized in imaging techniques to study cellular processes.
相似化合物的比较
Similar Compounds
2’,7’-Dichlorofluorescein: A related compound with similar fluorescence properties.
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine B: A xanthene-based dye with applications in fluorescence microscopy.
Uniqueness
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of triethylsilyl groups, in particular, can enhance its stability and modify its interactions with other molecules.
属性
分子式 |
C32H40Cl2O4Si2 |
|---|---|
分子量 |
615.7 g/mol |
IUPAC 名称 |
2-(2,7-dichloro-3-triethylsilyl-6-triethylsilyloxy-9H-xanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C32H40Cl2O4Si2/c1-7-39(8-2,9-3)30-20-28-24(18-26(30)34)31(21-15-13-14-16-22(21)32(35)36)23-17-25(33)29(19-27(23)37-28)38-40(10-4,11-5)12-6/h13-20,31H,7-12H2,1-6H3,(H,35,36) |
InChI 键 |
SJPFKCUKZCYSBQ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)O[Si](CC)(CC)CC)Cl)C4=CC=CC=C4C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



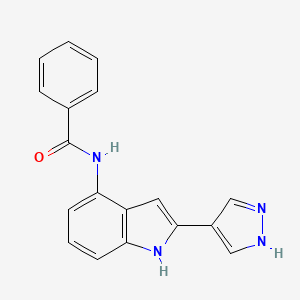
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
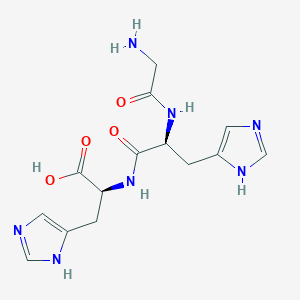
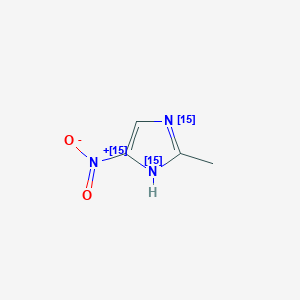
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
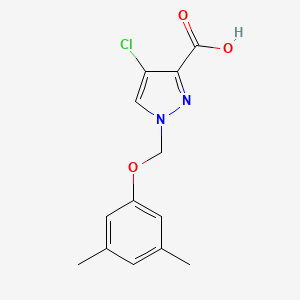
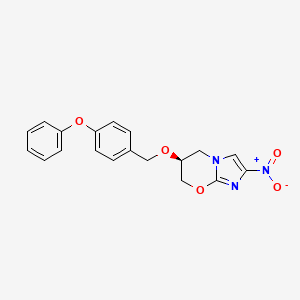
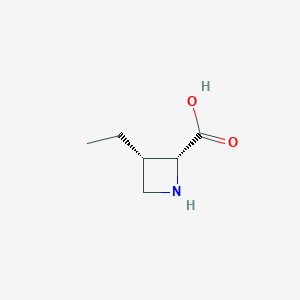




![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
